4-Ethoxy-1-ethyl-1h-indole-6-carbaldehyde
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Overview
Description
4-Ethoxy-1-ethyl-1h-indole-6-carbaldehyde is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. They play a crucial role in cell biology and have various biological activities, making them important in medicinal chemistry .
Preparation Methods
The synthesis of 4-Ethoxy-1-ethyl-1h-indole-6-carbaldehyde can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst to form the indole ring . Industrial production methods often involve optimizing reaction conditions to maximize yield and purity, such as controlling temperature, pressure, and reaction time .
Chemical Reactions Analysis
4-Ethoxy-1-ethyl-1h-indole-6-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Ethoxy-1-ethyl-1h-indole-6-carbaldehyde has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Ethoxy-1-ethyl-1h-indole-6-carbaldehyde involves its interaction with specific molecular targets and pathways. Indole derivatives often bind to receptors or enzymes, modulating their activity. The exact mechanism depends on the specific biological context and the target molecule .
Comparison with Similar Compounds
4-Ethoxy-1-ethyl-1h-indole-6-carbaldehyde can be compared with other indole derivatives, such as:
1H-Indole-4-carbaldehyde: Similar in structure but lacks the ethoxy and ethyl groups, which may affect its reactivity and biological activity.
1H-Indole-3-carbaldehyde: Another related compound with different substitution patterns, leading to variations in chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets .
Properties
Molecular Formula |
C13H15NO2 |
---|---|
Molecular Weight |
217.26 g/mol |
IUPAC Name |
4-ethoxy-1-ethylindole-6-carbaldehyde |
InChI |
InChI=1S/C13H15NO2/c1-3-14-6-5-11-12(14)7-10(9-15)8-13(11)16-4-2/h5-9H,3-4H2,1-2H3 |
InChI Key |
PJQWFVYYHUTWIH-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CC2=C1C=C(C=C2OCC)C=O |
Origin of Product |
United States |
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